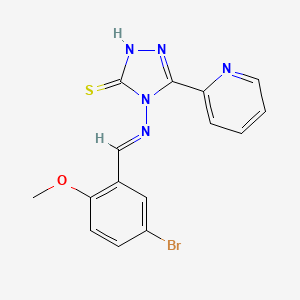
4-((5-Bromo-2-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-Bromo-2-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione: , also known by its chemical formula C14H10N4BrOS , is a heterocyclic compound with intriguing properties. Let’s break it down:
Structure: The compound consists of a triazole ring (1,2,4-triazole) fused with a pyridine ring. The 5-membered triazole ring contains a sulfur atom (thione) and a bromine-substituted benzylidene moiety. The methoxy group on the benzylidene ring adds further complexity.
準備方法
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 5-bromo-2-methoxybenzaldehyde with 3-amino-1H-1,2,4-triazole-5(4H)-thione in the presence of an appropriate catalyst. The reaction proceeds through a Schiff base intermediate, followed by cyclization to form the desired product.
Reaction Conditions::- Reactants: 5-bromo-2-methoxybenzaldehyde, 3-amino-1H-1,2,4-triazole-5(4H)-thione
- Catalyst: Acidic or basic conditions
- Solvent: Organic solvents (e.g., ethanol, methanol)
- Temperature: Typically room temperature or mild heating
Industrial Production:: While laboratory-scale synthesis is well-established, industrial production methods may involve continuous flow processes or optimized batch reactions. Scale-up considerations include safety, yield, and cost-effectiveness.
化学反応の分析
Reactivity::
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy group.
Substitution: Halogen atoms (e.g., bromine) can be substituted by nucleophiles.
Reduction: Reduction of the imine group (benzylidene) to the corresponding amine is feasible.
Bromine: Used for halogenation reactions.
Hydrazine: Reductive amination.
Thionyl chloride: Conversion of the thione to a thiol.
- Reduction yields the corresponding amine derivative.
- Substitution reactions lead to various derivatives with modified substituents.
科学的研究の応用
This compound finds applications in diverse fields:
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Antimicrobial Properties: Studies explore its antibacterial and antifungal effects.
Metal Chelation: The thione moiety can chelate metal ions.
Photophysical Properties: Used in luminescent materials.
作用機序
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in redox processes. Further research is needed to elucidate its precise mode of action.
類似化合物との比較
While there are related triazole derivatives, this compound stands out due to its bromine substitution, methoxy group, and pyridine fusion. Similar compounds include other triazoles, benzylidene derivatives, and pyridine-containing molecules.
特性
CAS番号 |
497823-53-7 |
|---|---|
分子式 |
C15H12BrN5OS |
分子量 |
390.3 g/mol |
IUPAC名 |
4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H12BrN5OS/c1-22-13-6-5-11(16)8-10(13)9-18-21-14(19-20-15(21)23)12-4-2-3-7-17-12/h2-9H,1H3,(H,20,23)/b18-9+ |
InChIキー |
NHTPWXHANOGKHN-GIJQJNRQSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
正規SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12003917.png)
![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12003933.png)
![(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003940.png)

![n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine](/img/structure/B12003947.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B12003963.png)
![N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)sulfanyl]phenyl}amine](/img/structure/B12003965.png)
![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methoxyphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12003968.png)


acetonitrile](/img/structure/B12003980.png)
![3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12003984.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003997.png)
